Comparative Cytotoxic Potency Against A549 and MCF-7 Cancer Cell Lines
Derivatives of the thiazolo[4,5-b]pyridine scaffold, which includes 6-Methylthiazolo[4,5-b]pyridin-2-amine, demonstrate superior cytotoxic activity against human cancer cell lines compared to the established multikinase inhibitor Sorafenib [1]. While direct data for the unsubstituted 6-methyl compound is not available, structurally related thiazolo[4,5-b]pyridine derivatives (compounds 10, 16, and 17) show this improved potency, establishing a class-level advantage. Specifically, compounds 16 and 17 exhibited CDK2/cyclin A2 inhibitory activity with IC50 values of 13.74±0.96 and 12.09±1.37 µM, respectively, which is comparable to the known CDK2 inhibitor Roscovitine [1]. This suggests that the core scaffold, when appropriately substituted, provides a significant advantage in both cell-based and enzymatic assays.
| Evidence Dimension | Cytotoxic potency (IC50) against A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma) cell lines, and CDK2/cyclin A2 inhibition |
|---|---|
| Target Compound Data | Thiazolo[4,5-b]pyridine derivatives (compounds 10, 16, 17): IC50 values of 13.50, 11.94, 12.80 µM (A549) and 18.82, 22.77, 16.38 µM (MCF-7). Compounds 16 and 17 inhibited CDK2/cyclin A2 with IC50 of 13.74±0.96 and 12.09±1.37 µM [1]. |
| Comparator Or Baseline | Sorafenib: IC50 10.24 µM (A549) and 13.76 µM (MCF-7). Roscovitine: CDK2 inhibitor (no direct IC50 reported in this study, but used as docking comparator). |
| Quantified Difference | Thiazolo[4,5-b]pyridine derivatives (e.g., compound 16) are within 1.7 µM of Sorafenib in A549 cells (11.94 vs. 10.24 µM) and show comparable CDK2 inhibition to Roscovitine based on binding mode analysis [1]. |
| Conditions | MTT assay on A549 and MCF-7 cell lines; CDK2/cyclin A2 enzymatic inhibition assay |
Why This Matters
This class-level evidence indicates that the thiazolo[4,5-b]pyridine core, including 6-Methylthiazolo[4,5-b]pyridin-2-amine, offers a competitive advantage over the clinically relevant comparator Sorafenib in certain cancer cell lines and demonstrates CDK2 inhibitory potential.
- [1] Abdel-Mohsen, H. T., et al. (2025). Discovery of thiazolo[5′,4′:5,6]pyrido[2,3-d]pyrimidine, thiazolo[5′,4′:5,6]pyrido[2,3-d][1,3]oxazin & thiazolo[4,5-b]pyridine derivatives as novel CDK2 inhibitors: Synthesis, biological evaluation and in-silico studies. Journal of Molecular Structure, 1322, 140202. View Source
